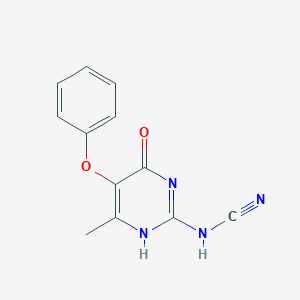
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClNO4S and a molecular weight of 257.65 . It is used in various areas of research .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid are not available in the search results, thiophene derivatives, in general, have been synthesized using various methods . These methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The InChI code for 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is 1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid include a molecular weight of 257.65 . More specific properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Proteomics Research
“3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or compare protein abundance.
Synthesis of Benzofuran Derivatives
Benzofuran derivatives are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . “3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid” could potentially be used as a starting material or intermediate in the synthesis of these benzofuran derivatives.
Anticancer Research
Some substituted benzofurans have shown significant anticancer activities . Therefore, “3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid”, as a benzofuran derivative, could potentially be used in anticancer research.
Heart Failure Research
Branched-chain amino acid (BCAA) catabolism has been shown to be protective in models of heart failure . As such, “3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid” could potentially be used in research related to heart failure.
properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRTMQVJAOKLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B413451.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B413452.png)
![(2E,5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[3-methyl-1-(3-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B413453.png)

![5-(4-chlorophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B413459.png)
![2-methyl-3-[(3,4,5-trimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B413461.png)
![5-benzyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B413462.png)
![6-bromo-3-[5-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413464.png)
![6-bromo-3-[5-(4-bromophenyl)-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B413465.png)
![N-[5-(3-Chloro-4-methyl-phenyl)-furan-2-ylmethylene]-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B413466.png)

![5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B413469.png)
![6-bromo-3-[5-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413470.png)